N-(4-aminocyclohexyl)-3-chloropropanamide
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Overview
Description
N-(4-aminocyclohexyl)-3-chloropropanamide is an organic compound that features a cyclohexane ring substituted with an amino group and a chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-3-chloropropanamide typically involves the reaction of 4-aminocyclohexanol with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-3-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Major Products
Substitution: Formation of N-(4-aminocyclohexyl)-3-azidopropanamide or N-(4-aminocyclohexyl)-3-thiocyanatopropanamide.
Reduction: Formation of N-(4-aminocyclohexyl)-3-aminopropanamide.
Oxidation: Formation of N-(4-nitrocyclohexyl)-3-chloropropanamide.
Scientific Research Applications
N-(4-aminocyclohexyl)-3-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the preparation of polymers and nanocomposites with specific properties.
Biological Studies: It serves as a probe to study the interaction of cyclohexyl derivatives with biological macromolecules.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-3-chloropropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanamide moiety can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminocyclohexyl)-3-aminopropanamide
- N-(4-nitrocyclohexyl)-3-chloropropanamide
- N-(4-aminocyclohexyl)-3-azidopropanamide
Uniqueness
N-(4-aminocyclohexyl)-3-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chloropropanamide moiety allows for versatile chemical modifications and interactions with biological targets.
Biological Activity
N-(4-aminocyclohexyl)-3-chloropropanamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula : C10H16ClN2O
- Molecular Weight : 218.70 g/mol
The compound features a cyclohexyl group, an amine functional group, and a chloropropanamide moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anti-inflammatory properties. The following sections detail specific activities and mechanisms.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death. This is particularly relevant in the context of antibiotic resistance, where traditional antibiotics are becoming less effective.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : A study conducted on murine models of inflammation revealed that administration of the compound significantly reduced paw swelling and joint inflammation compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
- Modulation of Immune Response : By reducing cytokine production, the compound can modulate the immune response, making it useful in treating inflammatory conditions.
- Membrane Disruption : Its structural properties allow it to integrate into bacterial membranes, causing destabilization.
Research Findings
Several studies have explored the pharmacokinetics and toxicity profiles of this compound.
- Pharmacokinetics : Research indicates that the compound has a moderate half-life and good bioavailability when administered orally.
- Toxicity Studies : Acute toxicity tests in animal models have shown that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects observed.
Properties
Molecular Formula |
C9H17ClN2O |
---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-3-chloropropanamide |
InChI |
InChI=1S/C9H17ClN2O/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h7-8H,1-6,11H2,(H,12,13) |
InChI Key |
GZQPHTXRHSAXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC(=O)CCCl |
Origin of Product |
United States |
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